molecular formula C12H14O2 B14403274 4-Methoxy-1-phenylpent-4-EN-1-one CAS No. 87842-10-2

4-Methoxy-1-phenylpent-4-EN-1-one

Katalognummer: B14403274
CAS-Nummer: 87842-10-2
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: YKVYWDNPPHDWOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C12H14O2. It is a type of enone, characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to a pentenone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Eigenschaften

CAS-Nummer

87842-10-2

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

4-methoxy-1-phenylpent-4-en-1-one

InChI

InChI=1S/C12H14O2/c1-10(14-2)8-9-12(13)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI-Schlüssel

YKVYWDNPPHDWOK-UHFFFAOYSA-N

Kanonische SMILES

COC(=C)CCC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-phenylpent-4-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired enone .

Industrial Production Methods

Industrial production of 4-Methoxy-1-phenylpent-4-en-1-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-1-phenylpent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 4-methoxy-1-phenylpentanol or 4-methoxy-1-phenylpentane.

    Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1-phenylpent-4-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals, fragrances, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1-phenylpent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyacetophenone: Similar structure but lacks the pentenone backbone.

    4-Methoxybenzaldehyde: Contains an aldehyde group instead of the enone structure.

    4-Methoxy-1-phenylbutan-1-one: Similar but with a shorter carbon chain.

Uniqueness

4-Methoxy-1-phenylpent-4-en-1-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its enone structure allows for diverse chemical transformations, making it valuable in synthetic chemistry and various research applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.